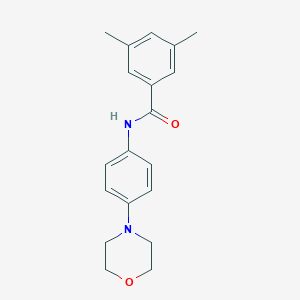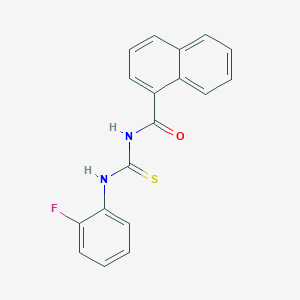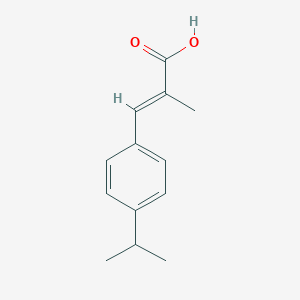
N-(2,5-difluorophenyl)-4-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-difluorophenyl)-4-isopropylbenzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB is a member of the benzamide family of compounds and is known to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of N-(2,5-difluorophenyl)-4-isopropylbenzamide is not fully understood, but it is believed to involve the inhibition of the proteasome, which is responsible for the degradation of proteins in cells. The inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which triggers cell death. This compound has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in regulating cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and analgesic effects. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the major advantages of N-(2,5-difluorophenyl)-4-isopropylbenzamide for lab experiments is its high potency and specificity. This compound has been shown to exhibit potent activity against cancer cells at low concentrations, which makes it a valuable tool for studying cancer biology. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-(2,5-difluorophenyl)-4-isopropylbenzamide. One area of interest is the development of new analogs of this compound with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and infections. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential for combination therapy with other anti-cancer agents.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of this compound has been optimized to produce high yields of the compound with good purity. This compound exhibits potent anti-tumor activity against various cancer cell lines and has been shown to have anti-inflammatory and analgesic effects. While this compound has some limitations for lab experiments, it remains a valuable tool for studying cancer biology and other diseases. There are several future directions for research on this compound, including the development of new analogs and investigation of its potential as a therapeutic agent for other diseases.
合成方法
The synthesis of N-(2,5-difluorophenyl)-4-isopropylbenzamide involves the reaction of 2,5-difluoroaniline with isobutyryl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with 4-isopropylbenzoic acid to produce the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with good purity.
科学研究应用
N-(2,5-difluorophenyl)-4-isopropylbenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anti-cancer agent. Studies have shown that this compound exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
属性
分子式 |
C16H15F2NO |
|---|---|
分子量 |
275.29 g/mol |
IUPAC 名称 |
N-(2,5-difluorophenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H15F2NO/c1-10(2)11-3-5-12(6-4-11)16(20)19-15-9-13(17)7-8-14(15)18/h3-10H,1-2H3,(H,19,20) |
InChI 键 |
ASDMIIIZKZKHGK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)F |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)



![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)





